molecular formula C8H9BrClF2N B13580490 [(4-Bromo-2,6-difluorophenyl)methyl](methyl)aminehydrochloride

[(4-Bromo-2,6-difluorophenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13580490
M. Wt: 272.52 g/mol
InChI Key: XVJYIFTWGGFEJJ-UHFFFAOYSA-N
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Description

The compound (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride (CAS: 1461655-72-0) is a halogenated arylalkylamine derivative. Its molecular formula is C₇H₇BrClF₂N, with a molecular weight of 258.49 g/mol . Structurally, it features a phenyl ring substituted with bromine at the para position (C-4) and fluorine atoms at the ortho positions (C-2 and C-6). The methyl group attached to the amine nitrogen distinguishes it from primary amine analogs (e.g., methanamine derivatives).

Properties

Molecular Formula

C8H9BrClF2N

Molecular Weight

272.52 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H8BrF2N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H

InChI Key

XVJYIFTWGGFEJJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1F)Br)F.Cl

Origin of Product

United States

Preparation Methods

    Synthetic Routes: One common synthetic route involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.

    Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.

    Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is a key step in the synthesis of this compound.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents (e.g., boronic acids or boronate esters), and halides are commonly used.

      Major Products: The major products depend on the specific coupling partners and reaction conditions.

  • Scientific Research Applications

      Chemistry: (4-Bromo-2,6-difluorophenyl)methylaminehydrochloride serves as a versatile building block in organic synthesis.

      Biology and Medicine: It may find applications in drug discovery, as well as in the development of bioactive molecules.

      Industry: Its use extends to materials science and fine chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For example, in drug development, it could target specific receptors or enzymes.
    • Further research is needed to elucidate the precise molecular targets and pathways involved.
  • Comparison with Similar Compounds

    Positional Isomers of Halogenated Methanamine Hydrochlorides

    Several analogs differ in the substitution pattern of halogens on the phenyl ring.

    Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Purity Source
    (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride Br (C-4), F (C-2,6) C₇H₇BrClF₂N 258.49 95% Combi-Blocks
    (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride Br (C-4), F (C-2,3) C₇H₇BrClF₂N 258.49 95% Combi-Blocks
    (4-Bromo-2,5-difluorophenyl)methanamine hydrochloride Br (C-4), F (C-2,5) C₇H₇BrClF₂N 258.49 95% Combi-Blocks

    Key Observations :

    • All isomers share identical molecular formulas and weights but differ in fluorine placement, which alters steric and electronic properties.
    • The 2,6-difluoro substitution may increase metabolic stability due to reduced susceptibility to oxidative enzymes .

    Substituted Benzeneethanamine Derivatives

    The compound 25B-NBF (hydrochloride) (CAS: 1158235-65-4) represents a structurally distinct class with a phenethylamine backbone and methoxy substitutions:

    Property 25B-NBF (Hydrochloride) Target Compound
    Molecular Formula C₁₇H₂₀BrClFNO₂ C₇H₇BrClF₂N
    Molecular Weight 404.70 g/mol 258.49 g/mol
    Substituents Br (C-4), OCH₃ (C-2,5), F (benzyl) Br (C-4), F (C-2,6), CH₃ (amine)
    Bioactivity Serotonergic receptor affinity Not reported

    Key Observations :

    • 25B-NBF’s extended phenethylamine structure and methoxy groups enhance its interaction with serotonin receptors (e.g., 5-HT₂A), a trait common in hallucinogenic NBOMe compounds .
    • The target compound lacks methoxy groups, suggesting divergent pharmacological profiles. Its methylamine group may reduce blood-brain barrier permeability compared to phenethylamines .

    Halogen and Amine Substitution Trends

    • Bromine vs. Iodine : Bromine (present in the target compound) offers lower molecular weight and cost compared to iodine-substituted analogs (e.g., 25I-NBOMe). However, iodine’s larger atomic radius may enhance receptor binding affinity .
    • Primary vs.

    Research Implications and Gaps

    • Structural-Activity Relationships (SAR) : Symmetrical halogenation (2,6-difluoro) in the target compound may optimize stability for pharmaceutical applications, but empirical data on receptor binding or toxicity are lacking.
    • Synthetic Utility : The compound’s high purity (95%) and commercial availability (e.g., Combi-Blocks) make it a candidate for derivatization in medicinal chemistry .

    Biological Activity

    (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride is a synthetic organic compound with the molecular formula C₈H₉BrClF₂N. Its unique structure, characterized by a phenyl ring substituted with bromine and fluorine atoms, positions it as a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its interactions with biological targets, potential therapeutic applications, and relevant research findings.

    The compound's structure includes:

    • Bromine and Fluorine Substituents : These halogens enhance lipophilicity and metabolic stability.
    • Methylamine Group : This functional group can influence the compound's reactivity and interaction with biological systems.

    (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride may interact with specific biological targets such as enzymes and receptors. The presence of halogens is known to affect binding affinity and specificity, potentially leading to modulation of various biological pathways. Preliminary studies suggest that the compound may exhibit selective interactions with neurotransmitter receptors, which could inform its use in treating neurological disorders .

    Pharmacological Effects

    Research indicates that (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride may have the following pharmacological effects:

    • Anticancer Activity : Analogous compounds have demonstrated activity against various cancer cell lines.
    • Neurological Effects : The compound's structural similarity to psychoactive substances suggests potential applications in neuropharmacology.

    Binding Affinity Studies

    Studies focusing on the binding affinity of (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride reveal:

    • Selective Binding : It may selectively bind to certain receptors or enzymes, indicating potential for drug development.
    • Interaction Profiles : Interaction studies have shown promising results in modulating neurotransmitter systems .

    Case Studies

    Several case studies provide insight into the biological activity of similar compounds:

    • Study on Structural Analogues : Research on structurally related compounds has shown that halogenated phenylmethanamines can inhibit specific enzymes involved in cancer progression.
    • Neurotransmitter Modulation : A study demonstrated that compounds with similar structures could enhance or inhibit neurotransmitter receptor activity, suggesting a pathway for therapeutic intervention in neurological disorders .

    Comparative Analysis

    The following table summarizes key features of (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride in comparison to similar compounds:

    Compound NameCAS NumberKey Features
    (4-Bromo-2,6-difluorophenyl)methylamine hydrochlorideN/ABromine and fluorine substituents; potential anticancer activity
    (3-Chloro-4-fluorophenyl)methylamine hydrochloride14038090Chloro and fluorine substituents; known enzyme inhibitors
    [(4-Bromo-2-fluorophenyl)methoxy(methyl)amine hydrochloride2833040-80-3Contains bromine; potential for receptor modulation

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for (4-Bromo-2,6-difluorophenyl)methylamine hydrochloride, and how is the product characterized?

    • Synthesis : The compound is typically synthesized via reductive amination. For example, 4-bromo-2,6-difluorobenzaldehyde can react with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3_3CN) under controlled pH (~6–7) and temperature (25–40°C). The hydrochloride salt is formed by treating the free base with HCl in anhydrous conditions .
    • Characterization : Analytical methods include:

    • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm amine protonation, methyl group integration (~δ 2.3–2.7 ppm for –CH3_3), and aromatic signals (δ 6.8–7.5 ppm) .
    • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+^+ at 280.5 g/mol) .
    • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

    Q. What are the key physicochemical properties of this compound relevant to experimental handling?

    • Molecular Weight : 280.5 g/mol (calculated from C9_9H9_9BrF2_2N·HCl) .
    • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Adjust pH with dilute HCl to enhance aqueous solubility .
    • Stability : Stable at −20°C under inert gas (N2_2 or Ar) but prone to decomposition at >40°C or under prolonged light exposure. Store desiccated .

    Q. How does the halogen substitution pattern (Br, F) influence its reactivity in downstream reactions?

    • Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups .
    • Fluorine : Enhances metabolic stability and influences electronic effects (e.g., para-F directs electrophilic substitution) .
    • Methodological Note : Use Pd catalysts (e.g., Pd(PPh3_3)4_4) for bromine substitution; monitor reaction progress via TLC .

    Advanced Research Questions

    Q. How can synthesis conditions be optimized to improve yield and purity for scaled-up production?

    • Parameters :

    • Temperature : Lower reaction temperatures (e.g., 0–10°C) reduce side reactions during reductive amination .
    • Catalyst : Replace NaBH3_3CN with polymer-supported borohydrides for easier purification .
    • Workup : Use ion-exchange chromatography to isolate the hydrochloride salt with minimal impurities .
      • Validation : Compare yields across batches via LC-MS and elemental analysis .

    Q. How can conflicting spectral data (e.g., NMR shifts, MS fragmentation) be resolved during structural elucidation?

    • Contradiction Analysis :

    • Dynamic Proton Exchange : Amine protons may broaden or split in 1^1H NMR; use D2_2O exchange or low-temperature NMR (−40°C) to stabilize signals .
    • Isotopic Peaks : Bromine (Br79^79/Br81^81) causes isotopic splitting in MS; apply deconvolution algorithms .
      • Advanced Techniques : 2D NMR (e.g., COSY, HSQC) to assign aromatic protons and confirm methylamine connectivity .

    Q. What structure-activity relationships (SARs) are observed when modifying the phenyl ring substituents?

    • Halogen Effects :

    • Bromine : Replacing Br with Cl reduces steric bulk but may lower binding affinity to hydrophobic enzyme pockets .
    • Fluorine : Ortho-F substitution increases electron-withdrawing effects, enhancing hydrogen-bonding interactions with targets like kinases .
      • Methodology : Synthesize analogs (e.g., 2,6-dichloro or 2,6-diiodo derivatives) and test inhibitory activity in enzyme assays (IC50_{50} comparisons) .

    Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

    • In Silico Tools :

    • Docking Studies : Use AutoDock Vina to predict binding modes to targets like monoamine oxidases .
    • ADMET Prediction : SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition risks .
      • Validation : Compare predicted vs. experimental solubility and metabolic stability in hepatocyte assays .

    Q. What strategies are effective in identifying biological targets for this compound in phenotypic screens?

    • Approaches :

    • Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays with cell lysates .
    • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
      • Hit Validation : CRISPR knockout of candidate targets (e.g., kinases) to confirm loss of compound activity .

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